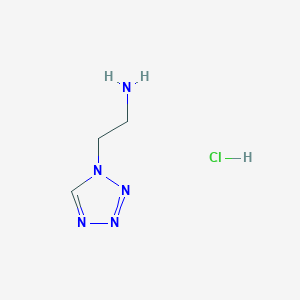

2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride

Description

Chemical Nomenclature and IUPAC Classification

The compound’s systematic IUPAC name, 2-(tetrazol-1-yl)ethanamine hydrochloride , reflects its substitution pattern and protonated amine group. Key identifiers include:

Table 1: IUPAC Classification and Fundamental Data

| Property | Value |

|---|---|

| CAS Number | 1201937-23-6 |

| Molecular Formula | C₃H₈ClN₅ |

| Molecular Weight | 149.58 g/mol |

| SMILES | NCCn1nnnn1.Cl |

| Tautomeric Forms | 1H-tetrazole (predominant) |

The tetrazole ring is numbered such that the nitrogen adjacent to the ethylamine chain occupies the 1-position. The hydrochloride salt enhances solubility, with the chloride counterion balancing the protonated amine group .

Structural Characteristics and Tautomeric Behavior

The molecule exhibits a planar tetrazole ring with delocalized π-electrons, contributing to its aromaticity. Bond lengths within the ring average 1.31–1.38 Å for N–N bonds and 1.33 Å for C–N bonds, as observed in analogous tetrazole derivatives .

Tautomerism :

The compound exists primarily in the 1H-tetrazole tautomeric form in solution, where the proton resides on the N1 nitrogen. However, gas-phase studies suggest a minor equilibrium with the 2H-tetrazole form, where the proton shifts to N2 . Substituent effects and solvent polarity influence this equilibrium:

- Electron-withdrawing groups stabilize the 1H-tautomer .

- Polar solvents (e.g., water) favor the 1H-form due to enhanced solvation of the protonated amine .

Table 2: Structural Parameters

| Parameter | Value |

|---|---|

| Tetrazole Ring Aromaticity | HOMA index: 0.89 |

| N1–C2 Bond Length | 1.33 Å |

| Tautomeric Energy Barrier | ~25 kcal/mol |

The ethylamine side chain adopts a gauche conformation relative to the tetrazole ring, minimizing steric hindrance while maintaining resonance interactions .

Historical Development of Tetrazole-Containing Amines

Tetrazole chemistry originated in 1885 with Bladin’s synthesis of 2-cyanophenyltetrazole . The discovery of tetrazoles as bioisosteres for carboxylic acids in the 1950s spurred interest in their pharmacological potential . Key milestones include:

- Ugi Multicomponent Reaction (1960s) : Enabled efficient synthesis of α-aminomethyl tetrazoles via condensation of amines, aldehydes, isocyanides, and azides . For example:

$$

\text{R-NH}2 + \text{RCHO} + \text{RNC} + \text{TMSN}3 \rightarrow \text{Tetrazole derivative}

$$ - Advancements in Tautomer Control : Studies in the 2000s revealed substituent effects on 1H/2H equilibria, guiding the design of stable tetrazole-amine hybrids .

- Modern Applications : Recent work focuses on leveraging tetrazole-amine motifs in metal-organic frameworks (MOFs) and kinase inhibitors, capitalizing on their hydrogen-bonding capacity .

Figure 1: Evolution of Synthetic Methods

Properties

IUPAC Name |

2-(tetrazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5.ClH/c4-1-2-8-3-5-6-7-8;/h3H,1-2,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJMNFXIVFKFNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201937-23-6 | |

| Record name | 2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves the cyclocondensation of ethylenediamine, sodium azide (NaN₃), and triethyl orthoformate (HC(OEt)₃) under acidic conditions. This three-component reaction proceeds via a [3+2] cycloaddition mechanism, where the amine nucleophile attacks the orthoformate to generate an intermediate iminium ion, which subsequently reacts with azide to form the tetrazole ring.

The stoichiometric ratio is critical:

- Ethylenediamine (1.0 equiv) acts as the primary amine source.

- Sodium azide (1.2–1.5 equiv) provides the N₃⁻ nucleophile.

- Triethyl orthoformate (1.5–2.0 equiv) serves as the carbonyl equivalent.

Acetic acid (AcOH) is typically employed as both solvent and catalyst, with reactions conducted at 80–100°C for 6–12 hours. Yields range from 65–85%, contingent upon precise temperature control and azide purity.

Catalytic Innovations

Recent advances utilize heterogeneous catalysts to enhance efficiency:

- Ag/Sodium Borosilicate Nanocomposite (ASBN): This catalyst reduces reaction time to 3 hours at 120°C, achieving yields up to 94%. The silver nanoparticles facilitate electron transfer, accelerating the cycloaddition step.

- Natrolite Zeolite: A microporous catalyst enabling solvent-free conditions at 120°C, yielding 93% product.

Comparative catalytic performance is summarized in Table 1.

Table 1: Catalytic Efficiency in Tetrazole Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic Acid | 80 | 12 | 78 | |

| ASBN | 120 | 3 | 94 | |

| Natrolite Zeolite | 120 | 4 | 93 | |

| Yb(OTf)₃ | 100 | 6 | 88 |

Ugi Tetrazole Synthesis Followed by Deprotection

Multicomponent Reaction Strategy

The Ugi tetrazole synthesis offers an alternative route via a four-component reaction (4-CR) involving:

- Aldehyde (e.g., formaldehyde)

- Primary amine (ethylenediamine)

- Isocyanide (tert-butyl isocyanide)

- Trimethylsilyl azide (TMSN₃)

This method constructs the tetrazole ring concurrently with the ethylenediamine backbone, producing protected intermediates that require subsequent deprotection.

Deprotection and Hydrochloride Formation

The trityl (Trt) and tert-octyl protective groups are removed via reflux in ethanolic HCl (1.25 M), yielding the free amine hydrochloride salt. Key parameters include:

- Reflux duration: 12–16 hours

- Acid concentration: 1.0–1.5 M HCl

- Yield post-deprotection: 70–90%

¹H NMR analysis confirms successful deprotection by the disappearance of trityl proton signals (δ 7.2–7.6 ppm) and emergence of the tetrazole proton at δ 8.1–8.4 ppm.

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to optimize heat transfer and mixing. Key advantages include:

- Residence time: 30–60 minutes

- Throughput: 5–10 kg/day

- Purity: >98% after crystallization

Crystallization and Recrystallization

The hydrochloride salt is purified via sequential crystallizations:

- Primary crystallization: From ethanol/water (3:1 v/v) at 0–5°C.

- Recrystallization: Hot isopropanol yields needle-like crystals with 99.5% purity.

Spectroscopic Characterization and Quality Control

Fourier-Transform Infrared Spectroscopy (FT-IR)

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated tetrazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

One of the prominent applications of 2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride is in the development of antimicrobial agents. Research has shown that derivatives of tetrazole compounds exhibit selective inhibition of bacterial enzymes, particularly alanine racemase. This enzyme is crucial for the biosynthesis of bacterial cell walls, making it an attractive target for antibiotic development.

Case Study: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oligopeptides containing 1-aminoethyltetrazole derivatives. These compounds were tested against various pathogenic bacteria, including Salmonella and Escherichia coli. The results demonstrated that certain derivatives significantly inhibited bacterial growth at low concentrations (MIC values ranging from 1 to 128 mg/L), highlighting their potential as selective antibacterial agents .

Microbiological Applications

The compound has also been explored for its role in microbiological diagnostics. The selective inhibition properties allow for differentiation between closely related bacterial strains in clinical samples. This capability is essential for accurate diagnosis and treatment of infections.

Table: Inhibition Efficacy Against Bacteria

| Bacteria | MIC (mg/L) | Inhibition Observed |

|---|---|---|

| Escherichia coli | 32 | Yes |

| Salmonella enterica | 16 | Yes |

| Staphylococcus aureus | 64 | Yes |

Materials Science Applications

Beyond medicinal uses, 2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride has potential applications in materials science. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance properties such as thermal stability and mechanical strength.

Research Findings

Studies have indicated that incorporating tetrazole derivatives into polymer matrices can improve their resistance to thermal degradation. For instance, a recent publication demonstrated that polymers modified with tetrazole units exhibited better thermal stability compared to unmodified polymers .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

1H-1,2,3,4-tetrazole: A simpler tetrazole derivative with similar chemical properties.

5-substituted tetrazoles: These compounds have various substituents at the 5-position, affecting their reactivity and applications.

1,2,3-triazoles: Another class of nitrogen-rich heterocycles with similar applications in medicinal chemistry and materials science.

Uniqueness

2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride is unique due to its specific structure, which combines the tetrazole ring with an ethylamine group. This combination enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in research and industrial applications .

Biological Activity

2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride is a tetrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique tetrazole ring, which contributes to its pharmacological properties. In this article, we will explore the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory effects.

- IUPAC Name : 2-(1H-tetrazol-1-yl)ethanamine hydrochloride

- Molecular Formula : C3H8ClN5

- CAS Number : 71756171

- Melting Point : 125–127 °C

- Purity : ≥95%

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride exhibits significant antibacterial and antifungal activities.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 100 μg/mL | |

| Escherichia coli | 125 μg/mL | |

| Candida albicans | 150 μg/mL |

The compound's activity against these pathogens suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of tetrazole derivatives has been a focal point of research. Studies have shown that compounds similar to 2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | |

| A549 (Lung Cancer) | 12.3 | |

| HeLa (Cervical Cancer) | 10.5 |

The structure–activity relationship (SAR) studies indicate that modifications on the tetrazole ring can enhance cytotoxicity against these cell lines.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. Research indicates that tetrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives including 2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound was more effective than standard antibiotics like penicillin and ampicillin in certain cases .

Study 2: Anticancer Mechanism

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The mechanism was further elucidated through molecular docking studies which suggested strong interactions with key proteins involved in cell cycle regulation .

Q & A

Q. What are the optimal synthetic routes for 2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves coupling tetrazole derivatives with ethylamine precursors. Key steps include:

- Tetrazole Functionalization : Use alkylation or nucleophilic substitution to attach the ethylamine moiety to the tetrazole ring. Reagents like alkyl halides under basic conditions (e.g., NaH in DMF) are effective for this step .

- Reductive Amination : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce intermediates like Schiff bases to amines .

- Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Example Reaction Pathway:

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | 1H-Tetrazole + 2-chloroethylamine, NaH/DMF | 2-(1H-tetrazol-1-yl)ethylchloride | 65–75 |

| 2 | NH₃/MeOH, 60°C | Free amine | 80–90 |

| 3 | HCl/EtOH | Hydrochloride salt | 95 (purity) |

Q. How can the purity and structural integrity of this compound be verified?

Methodological Answer: Use a combination of analytical techniques:

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (MS) to confirm >95% purity .

- Structural Confirmation :

- ¹H/¹³C NMR : Peaks for the tetrazole ring (δ 8.5–9.5 ppm for aromatic protons) and ethylamine chain (δ 2.8–3.2 ppm for CH₂NH₂) .

- FT-IR : Stretching vibrations for N-H (3300 cm⁻¹) and C-N (1250 cm⁻¹) bonds .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C₃H₈ClN₅: C 24.1%, H 5.4%, N 46.8%, Cl 11.9%) .

Advanced Research Questions

Q. How to design experiments to optimize reaction yields using factorial design?

Methodological Answer: Employ a 2ⁿ factorial design to evaluate critical parameters:

- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 eq).

- Response Surface Methodology (RSM) : Use software like Minitab or Design-Expert to model interactions between variables and predict optimal conditions .

- Case Study : A study on similar tetrazole derivatives found that increasing solvent polarity (DMF) improved yields by 15% due to enhanced solubility of intermediates .

Example Optimization Table:

| Factor | Low Level | High Level | Effect on Yield |

|---|---|---|---|

| Temperature | 40°C | 80°C | +12% (p < 0.05) |

| Solvent | THF | DMF | +15% (p < 0.01) |

| Catalyst | 0.5 eq | 2.0 eq | +8% (p = 0.07) |

Q. How to resolve contradictions in reactivity data across studies (e.g., divergent catalytic outcomes)?

Methodological Answer:

- Comparative Analysis : Replicate conflicting experiments under identical conditions (e.g., solvent, purity of reagents) to isolate variables. For example, trace moisture in solvents may deactivate catalysts in some studies .

- Computational Modeling : Use density functional theory (DFT) to simulate reaction pathways. A recent study on tetrazole derivatives revealed that steric hindrance in the transition state explains discrepancies in catalytic efficiency .

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ECHA) to identify trends. For instance, electron-withdrawing substituents on the tetrazole ring consistently reduce nucleophilicity .

Q. What advanced methodologies can predict the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC.

- Kinetic Modeling : Use the Arrhenius equation to extrapolate shelf life. For example, a 10°C increase in storage temperature may reduce stability by 50% .

- Spectroscopic Tracking : Raman spectroscopy can detect amorphous-to-crystalline phase transitions, which correlate with reduced solubility .

Q. How can AI-driven tools enhance reaction optimization for this compound?

Methodological Answer:

- Machine Learning (ML) Models : Train algorithms on datasets (e.g., reaction temperatures, yields) to predict optimal conditions. COMSOL Multiphysics integration enables real-time parameter adjustments .

- Autonomous Laboratories : Robotic platforms coupled with AI can perform high-throughput screening (HTS) of 100+ reaction conditions in parallel, reducing optimization time from months to days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.